molecular formula C10H11Si B1589687 Phenylethynyldimethylsilane CAS No. 87290-97-9

Phenylethynyldimethylsilane

Cat. No.: B1589687
CAS No.: 87290-97-9
M. Wt: 159.28 g/mol
InChI Key: ZDVLZNOBDJHOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Alkynylsilanes in Contemporary Chemical Synthesis and Materials Science Research

Alkynylsilanes have transitioned from being considered mere byproducts to indispensable reagents in a wide array of chemical transformations. researchgate.net Their significance stems from several key characteristics:

Protecting Groups: The silyl (B83357) group, typically a trimethylsilyl (B98337) group, serves as an effective protecting group for the terminal C-H bond of alkynes. nih.gov This protection allows for selective reactions at other sites of a molecule, with the silyl group being easily removable under mild conditions. nih.gov

Regio- and Stereochemical Control: The presence of the silyl group can influence the regioselectivity and stereoselectivity of reactions occurring at the triple bond due to both steric and electronic effects. gelest.com

Versatile Reactivity: The carbon-silicon bond in alkynylsilanes can be cleaved and transformed into other functional groups, adding to their synthetic utility. nih.gov They participate in a variety of reactions, including cross-coupling reactions, cycloadditions, and hydrosilylations. iust.ac.irnih.gov

Materials Science Applications: Alkynylsilanes are crucial precursors for silicon-containing polymers and materials. researchgate.netgeresearchgroup.com These materials often exhibit desirable properties such as thermal stability, water repellency, and biocompatibility, leading to their use in coatings, adhesives, and electronic devices. iust.ac.ir For instance, polymers derived from alkynylsilanes are used in the fabrication of heat-resistant materials and in optoelectronics due to their enhanced π-stacking and charge transport properties.

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing alkynylsilanes. researchgate.netorganic-chemistry.org This includes catalytic methods that avoid the use of stoichiometric and sensitive organometallic reagents. researchgate.net For example, copper-catalyzed reactions have shown promise in the dehydrogenative coupling of alkynes and hydrosilanes. researchgate.netgeresearchgroup.com

Academic Relevance of Phenylethynyldimethylsilane as a Functional Monomer or Building Block

This compound, in particular, has garnered significant academic interest as a functional monomer for the synthesis of advanced materials. A functional monomer is a molecule that contains a polymerizable group and a functional group that imparts specific properties to the resulting polymer. nih.govnih.gov

The structure of this compound makes it an ideal candidate for a functional monomer:

The ethynyl (B1212043) group provides a site for polymerization through reactions like alkyne metathesis or coupling reactions.

The dimethylsilyl group introduces silicon into the polymer backbone, which can enhance thermal stability and solubility.

The phenyl group contributes to the polymer's rigidity and can influence its electronic and optical properties.

A notable application of this compound is in the synthesis of poly(dimethylsilyleneethynylenephenyleneethynylene) (PDSEPE) . This polymer, which has a backbone of alternating dimethylsilylene, ethynylene, and phenylene units, exhibits high thermal stability. researchgate.netecust.edu.cn The synthesis often involves a coupling reaction of a carborane-containing di-Grignard reagent with bis(phenylethynyl)dimethylsilane (B1366817). researchgate.net

Furthermore, this compound and its derivatives are used as core structures for the construction of dendrimers . acs.orgresearchgate.net These are highly branched, tree-like molecules with well-defined structures. Carbosilane dendrimers with a bis(phenylethynyl)dimethylsilane core have been synthesized and functionalized with various end groups, including ferrocene (B1249389) and titanocene (B72419) dichloride, for potential applications in catalysis. acs.org The attachment of these end groups is often achieved through hydrosilylation reactions. acs.org

The table below highlights some of the key reactions and applications of this compound as a functional monomer.

Reaction TypeReactant(s)Product(s)Application(s)
Polycondensationwith di-Grignard reagentsPoly(dimethylsilyleneethynylenephenyleneethynylene) (PDSEPE)High-temperature resistant materials
Hydrosilylationwith vinyl-terminated dendrimersDendritic materials with titanocene end groupsCatalysis
Electron-transfer reaction2,5-dianion of 3,4-diphenylsiloleIntermediate for substituted siloles

Historical Development and Evolution of Phenylethynylsilane Chemistry in Research

The field of organosilicon chemistry has a rich history, with foundational work being laid by chemists like Berzelius in the 19th century. researchgate.netias.ac.in However, the specific area of alkynylsilane chemistry is a more recent development. Initially, alkynylsilanes were often viewed as byproducts of hydrosilylation reactions. researchgate.net

A significant turning point was the recognition of the silyl group's utility as a protecting group for terminal alkynes. nih.gov This discovery opened the door to more complex organic syntheses. The development of cross-coupling reactions, such as the Sonogashira and Stille reactions, further expanded the synthetic potential of alkynylsilanes, allowing for the formation of carbon-carbon bonds with high precision. nih.gov

The synthesis of alkynylsilanes has also evolved considerably. Early methods relied heavily on the use of strong bases and reactive organometallic reagents like organolithium and Grignard reagents to deprotonate the terminal alkyne, followed by reaction with a chlorosilane. researchgate.netresearchgate.net While effective, these methods often require stringent anhydrous conditions and have limited functional group tolerance.

More recent research has focused on developing catalytic methods for the synthesis of alkynylsilanes. These modern approaches offer several advantages, including milder reaction conditions, higher functional group tolerance, and improved atom economy. researchgate.netorganic-chemistry.org Key developments include:

Copper-catalyzed cross-dehydrogenative coupling: This method directly couples a terminal alkyne with a hydrosilane in the presence of a copper catalyst, releasing hydrogen gas as the only byproduct. researchgate.netgeresearchgroup.com

Visible-light photocatalysis: This strategy utilizes light energy to drive the coupling of alkynes and silanes, offering a green and efficient alternative. researchgate.netorganic-chemistry.org

Zinc-mediated silylation: Zinc salts can mediate the direct silylation of terminal alkynes with aminosilanes or silyl triflates, tolerating a range of sensitive functional groups. researchgate.netorganic-chemistry.org

The timeline below illustrates the evolution of alkynylsilane synthesis.

EraKey Developments
Early MethodsReliance on stoichiometric organolithium and Grignard reagents.
Mid to Late 20th CenturyRecognition of silyl groups as protecting groups; development of cross-coupling reactions.
2000-PresentEmergence of catalytic methods, including copper catalysis and photocatalysis, for more efficient and sustainable synthesis. researchgate.net

This continuous evolution in synthetic methodology has made this compound and other alkynylsilanes more accessible and has broadened their applicability in both academic research and industrial processes.

Properties

InChI

InChI=1S/C10H11Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVLZNOBDJHOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453756
Record name PHENYLETHYNYLDIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87290-97-9
Record name PHENYLETHYNYLDIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Dimethylsilyl)-2-phenylacetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Phenylethynyldimethylsilane and Analogous Organoalkynylsilanes

Grignard Reagent-Based Approaches for Arylalkynylsilane Synthesis

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used for forming carbon-carbon and carbon-heteroatom bonds. geeksforgeeks.orgchemguide.co.ukvedantu.com In the synthesis of arylalkynylsilanes, an alkynyl Grignard reagent, such as phenylethynylmagnesium halide, is reacted with an appropriate chlorosilane precursor. geeksforgeeks.orgresearchgate.net The reaction is typically conducted in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent and prevent its decomposition by protic sources. chemguide.co.uktestbook.comlibretexts.org

A significant challenge in the synthesis of organosilanes is controlling the degree of substitution, as nucleophilic displacement on silicon electrophiles often does not stop at monosubstitution, leading to mixtures of products. researchgate.net Achieving selective mono-alkynylation of polychlorosilane or polyalkoxysilane precursors is crucial for synthesizing target molecules like phenylethynyldimethylsilane.

Several strategies are employed to favor mono-substitution. One approach involves using a stoichiometric amount of the Grignard reagent relative to the chlorosilane. However, the similar reactivity of subsequent chlorine atoms on the silicon center can still lead to mixtures. gelest.com A more effective method is to exploit steric hindrance. By using bulky substituents on either the silicon atom or the Grignard reagent, the rate of the second substitution can be significantly reduced.

Another refined strategy involves modifying the leaving groups on the silicon precursor. The reactivity of substituents on silicon follows the general trend: Si-Cl > Si-OR. researchgate.netgelest.com By using an alkoxychlorosilane, the more reactive chloro group can be selectively displaced by the Grignard reagent, leaving the less reactive alkoxy group intact. This allows for the controlled, stepwise introduction of substituents. For example, mono-alkoxylation of a dichlorosilane (B8785471) can increase the selectivity for substitution by only one mole of a Grignard reagent. gelest.com

Recent advancements include the use of palladium catalysts, which can facilitate the cross-coupling of chlorosilanes with Grignard reagents, even with sterically demanding partners, overcoming the high strength of the Si-Cl bond. nih.gov

The control of substitution is dictated by the reactivity of the chlorosilane and the stoichiometry of the reagents. To synthesize this compound, the logical precursor is chlorodimethylsilane. However, to produce more complex structures like di(phenylethynyl)methylsilane or tri(phenylethynyl)silane, dichloromethylsilane (B8780727) or trichloromethylsilane would be used, respectively, with multiple equivalents of the phenylethynylmagnesium halide Grignard reagent. researchgate.net

The reaction of propyl-trichlorosilane with phenylacetylene (B144264) in the presence of magnesium and ethyl bromide serves as a clear example of forming a trisubstituted product, propyl-tri(phenylethynyl)silane. researchgate.net Similarly, methyltrichlorosilane (B1216827) can be reacted to form methyl-tri(phenylethynyl)silane. researchgate.net The ability to control these substitution patterns is essential for tuning the properties of the final material, such as in the development of silicon-containing arylacetylene resins.

Table 1: Examples of Phenylethynylsilane Synthesis via Grignard Reagents

Silane (B1218182) PrecursorGrignard ReagentProduct
MethyltrichlorosilanePhenylethynylmagnesium bromideMethyl-tri(phenylethynyl)silane researchgate.net
Propyl-trichlorosilanePhenylethynylmagnesium bromidePropyl-tri(phenylethynyl)silane researchgate.net
OctyltrichlorosilanePhenylethynylmagnesium bromideOctyl(triphenylethynyl)silane researchgate.net

Mono-Alkynylation Strategies for Chlorosilane Precursors

Organolithium Reagent Utilization in Phenylethynylsilane Synthesis

Organolithium reagents are another class of exceptionally strong bases and nucleophiles used extensively in organic synthesis. mt.comnumberanalytics.com Their application in the synthesis of phenylethynylsilanes is a common and highly effective alternative to Grignard-based methods. The general approach involves the deprotonation of a terminal alkyne, such as phenylacetylene, with a potent alkyllithium base like n-butyllithium (n-BuLi) to generate a lithium acetylide. fishersci.itnih.gov This acetylide then acts as the nucleophile.

The C-Li bond is highly polarized, rendering the carbon atom electron-rich and thus strongly nucleophilic. mt.com This high reactivity allows for efficient bond formation with electrophilic silicon centers.

The synthesis of this compound via this route is a straightforward and well-documented process. It begins with the reaction of phenylacetylene with n-butyllithium, typically in an anhydrous solvent such as THF at low temperatures (e.g., -78 °C). nih.govmit.edu This acid-base reaction is rapid and quantitatively yields lithium phenylacetylide.

Following its in-situ generation, the lithium phenylacetylide is treated with a suitable silicon halide electrophile, such as chlorodimethylsilane. mit.edu The acetylide anion performs a nucleophilic attack on the silicon atom, displacing the chloride leaving group to form the desired this compound product. This method has been successfully used to synthesize various alkynyl(amino)silanes, such as (diethylamino)dimethyl(phenylethynyl)silane, by reacting lithium phenylacetylide with chloro(diethylamino)dimethylsilane. acs.org The reaction of lithium phenylacetylide can also be applied to functionalize silicon surfaces. acs.org

Table 2: Synthesis of Alkynylsilanes using Organolithium Reagents

AlkyneOrganolithium BaseSilicon HalideProduct
Phenylacetylenen-ButyllithiumChlorodimethylsilane(Phenylethynyl)dimethylsilane mit.edu
Phenylacetylenen-ButyllithiumChloro(diethylamino)dimethylsilane(Diethylamino)dimethyl(phenylethynyl)silane acs.org
m-Dibromophenylacetylenen-ButyllithiumChlorodimethylsilanem-Bis[dimethylsilyl]phenylacetylene acs.org

Emerging Synthetic Pathways for Alkynylsilane Building Blocks

Several innovative methods have been reported:

Base-Catalyzed Dehydrogenative Coupling: Simple catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have been shown to mediate the cross-dehydrogenative C-H functionalization between terminal alkynes and hydrosilanes. This provides a direct, single-step route to C(sp)-Si bond formation with a wide scope of substrates. organic-chemistry.org

Visible-Light-Mediated Synthesis: The use of visible light in conjunction with a copper(I) chloride (CuCl) precatalyst enables the synthesis of alkynylsilanes from alkynes and silanes in very good yields. This method is notable for its mild conditions and has been successfully applied in large-scale flow reactions and for the late-stage functionalization of natural products. organic-chemistry.org

Zinc-Promoted Silylation: Zinc triflate (Zn(OTf)₂) can act as a catalyst to promote the direct silylation of terminal alkynes with chlorosilanes under mild conditions. researchgate.net Another approach utilizes zinc halides to mediate the silylation of terminal alkynes with aminosilanes, which tolerates base- and nucleophile-sensitive functionalities. organic-chemistry.org

Carbopalladation Cascades: For the synthesis of more complex structures, carbopalladation of bromoene-alkynylsilanes has been developed. This methodology allows for the creation of fused-ring bicyclic silanes from acyclic precursors in just a few steps, demonstrating the utility of alkynylsilanes as versatile building blocks. rsc.orgrsc.org

These emerging pathways represent a significant advancement in the synthesis of alkynylsilanes, providing more sustainable and efficient alternatives to traditional organometallic reactions.

Reactivity and Mechanistic Investigations of Phenylethynyldimethylsilane Derivatives

Electron-Transfer Processes and Reductive Transformations of Silylacetylenes

Electron transfer (ET) reactions initiate a cascade of chemical changes by adding or removing electrons from a molecule, leading to the formation of radical ions. wikipedia.orglibretexts.org In the context of silylacetylenes like phenylethynyldimethylsilane, these processes can lead to novel molecular architectures. The mechanism of electron transfer can be broadly classified as either inner-sphere, where a bridging ligand connects the redox centers, or outer-sphere, where the species interact without direct bonding. wikipedia.orglibretexts.orguni-siegen.de

Formation of Silole Dianions from Phenylethynylsilyl Precursors

Reductive cyclization of bis(phenylethynyl)silanes is a key method for synthesizing silole-containing π-conjugated oligomers and polymers. researchgate.net This transformation involves an intramolecular reductive cyclization that leads to the formation of a silole ring, a five-membered heterocyclic compound containing a silicon atom. This reaction is often combined with transition metal-catalyzed cross-coupling reactions to build larger conjugated systems. researchgate.net

Intramolecular Cyclization Reactions for Heterocycle Formation

Intramolecular cyclization is a powerful strategy for constructing heterocyclic systems. quimicaorganica.org In the synthesis of monocyclic heterocycles, the ring closure typically involves the formation of a carbon-heteroatom bond. quimicaorganica.org For bicyclic systems where a heterocyclic ring is fused to a benzene (B151609) ring, the starting material is often a suitably ortho-disubstituted benzene derivative. quimicaorganica.org Transition-metal catalysis, employing metals like palladium, copper, gold, and silver, is a common and effective method for facilitating these intramolecular cyclizations to form medium-sized heterocycles (8 to 11 atoms). mdpi.comnih.gov These reactions can proceed through the formation of either carbon-carbon or carbon-heteroatom bonds. mdpi.comnih.gov

Hydrosilylation Reactions Involving Alkynylsilanes

Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen bond across an unsaturated bond, such as an alkyne. wikipedia.org This reaction is typically catalyzed by transition metal complexes and is a primary method for producing vinylsilanes. wikipedia.orgmdpi.com

Catalytic Hydrosilylation of Phenylethynyl Moieties

The catalytic hydrosilylation of the phenylethynyl group in this compound derivatives is a well-studied transformation. A variety of transition metal catalysts, including those based on platinum, rhodium, ruthenium, and more recently, cobalt, have been employed. mdpi.comrsc.orgacs.orgnih.gov Platinum-based catalysts, such as Speier's and Karstedt's catalysts, are widely used in industry but can be associated with side reactions like olefin isomerization and dehydrogenative silylation. mdpi.comrsc.org Cobalt-based catalysts have emerged as a promising alternative, demonstrating high activity and functional group tolerance. rsc.org For instance, cobalt(I) complexes have been shown to efficiently catalyze the hydrosilylation of various alkynes to produce β-(E)-silylalkenes with high regio- and stereoselectivity. acs.org

The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by alkyne insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to yield the vinylsilane product. wikipedia.org

Regioselectivity and Stereoselectivity in Hydrosilylation of Arylacetylenes

Controlling the regioselectivity (where the silyl (B83357) group adds) and stereoselectivity (the geometric arrangement of the product) is a critical challenge in the hydrosilylation of arylacetylenes. rsc.orgdntb.gov.ua The choice of catalyst and ligands plays a crucial role in determining the outcome. For example, in cobalt-catalyzed hydrosilylation of phenylacetylene (B144264), the use of phosphine (B1218219) ligands can lead to the preferential formation of the β-(E)-isomer, while bipyridine ligands can reverse the regioselectivity to favor the α-isomer. rsc.org

Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly effective for the hydrosilylation of terminal alkynes, producing 1,1-disubstituted α-vinylsilanes with excellent regioselectivity. Similarly, rhodium catalysts are known to produce trans-β-vinylsilanes. The steric and electronic properties of both the alkyne substrate and the silane (B1218182) reagent also significantly influence the selectivity of the reaction. acs.org

Catalyst SystemSubstrateMajor ProductSelectivityReference
Co(OAc)₂/dppbPhenylacetyleneβ-(E)-Styrylsilane>50/1 E/Z, 1/49 α/β rsc.org
Co(OAc)₂/bpyPhenylacetyleneα-Styrylsilaneup to 25/1 α/β rsc.org
[Co(IAd)(PPh₃)(CH₂TMS)]Terminal Alkynesβ-(E)-SilylalkenesHigh acs.org
[Cp*Ru(MeCN)₃]PF₆Terminal Alkynesα-VinylsilanesHigh

Cross-Coupling Reactions of Phenylethynylsilanes in Advanced Organic Synthesis

Cross-coupling reactions are fundamental transformations in organic synthesis that enable the formation of carbon-carbon and carbon-heteroatom bonds by joining two different molecular fragments, typically with the aid of a metal catalyst. wikipedia.orgnumberanalytics.com Phenylethynylsilanes are valuable partners in these reactions.

Negishi Coupling Applications for Silole Synthesis

Polymerization and Curing Mechanisms of Phenylethynyl-Functionalized Silanes

Phenylethynyl-functionalized silanes are precursors to high-performance polymers with excellent thermal stability. tandfonline.com The polymerization and curing of these materials are critical processes that dictate their final properties.

The thermal polymerization of phenylethynyl groups is a key process for curing resins derived from phenylethynyl-functionalized silanes. researchgate.net When heated, typically to temperatures around 250–275°C, the terminal phenylethynyl groups undergo complex reactions leading to chain extension, branching, and cross-linking. tandfonline.comresearchgate.net This process occurs without the release of volatile byproducts, resulting in void-free components. asianpubs.org The resulting cured polymers exhibit high thermal stability and char yield. researchgate.net The mechanism of thermal polymerization can be complex and is believed to involve the formation of various structures. sandiego.edu

Understanding the cure kinetics is essential for process control and for achieving desired material properties. asianpubs.org Differential scanning calorimetry (DSC) is a common technique used to study the cure kinetics of these systems. asianpubs.orgresearchgate.net For instance, isothermal DSC studies on vinyl-tri(phenylethynyl)silane showed that the cure rate increases with temperature. asianpubs.org The curing behavior of these resins can often be described by an autocatalytic kinetic model, where the reaction is catalyzed by the products formed during the reaction. asianpubs.orgresearchgate.net Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using methods like the Kissinger and Ozawa methods. researchgate.netmdpi.com For methyl-tri(phenylethynyl)silane, the activation energy for curing has been calculated to be around 112-127 kJ/mol depending on the method used. researchgate.net

Table 3: Cure Kinetic Data for Related Phenylethynyl-Silane Systems

MonomerCuring Temperature Range (°C)Activation Energy (Ea) (kJ/mol)Kinetic Model
Vinyl-tri(phenylethynyl)silane345-370Not explicitly statedAutocatalytic asianpubs.org
Methyl-tri(phenylethynyl)silane~312-355122.83 (Kissinger), 126.88 (Ozawa)Autocatalytic researchgate.net
Phenylacetylene-capped Polyimide~370-410157.5 (Kissinger), 160.2 (Ozawa)Not explicitly stated mdpi.com

The polymerization of phenylethynyl-functionalized silanes leads to the formation of a highly cross-linked polymer network. digitellinc.com This network structure is responsible for the excellent thermal and mechanical properties of the cured resin. tandfonline.com The process of network formation involves the covalent linking of polymer chains at multiple points, a process known as cross-linking. academie-sciences.fr The dynamics of this process, including the rate of cross-linking and the final network architecture, are influenced by factors such as the monomer structure, curing temperature, and time. nih.govmedcraveonline.com The resulting network can be quite complex, with a random distribution of cross-links. medcraveonline.com The degree of cross-linking can be monitored by techniques like Fourier-transform infrared spectroscopy (FTIR) and rheology. researchgate.net The formation of this robust network structure imparts properties like solvent resistance and high glass transition temperatures to the final material. tandfonline.comresearchgate.net

Applications of Phenylethynyldimethylsilane and Its Derivatives in Advanced Materials Research

Role as Building Blocks in Functional Polymer Design

Phenylethynyldimethylsilane is a valuable monomer and building block in the design of functional polymers with tailored properties. Its reactive ethynyl (B1212043) group can participate in various polymerization reactions, while the silicon-containing moiety imparts unique characteristics to the resulting polymers.

Synthesis of Thermally Stable Organosilicon Polymers

Organosilicon polymers are known for their exceptional thermal stability, chemical resistance, and flexibility. ontosight.aimdpi.com The incorporation of phenylethynyl groups into the polymer backbone can further enhance these properties. Hydrosilylation polymerization between diynes, such as bis(phenylethynyl)dimethylsilane (B1366817), and organosilicon compounds like octakis(hydridosilsesquioxane) yields highly heat-resistant and soluble polymers. oup.com For instance, a polymer synthesized from these components exhibited only a 4.6% weight loss when heated to 984 °C under a nitrogen atmosphere, with a 1% weight-loss temperature as high as 534 °C. oup.com This remarkable thermal stability is attributed to the formation of a robust network structure. oup.comresearchgate.net The phenyl groups in compounds like phenyltrimethoxysilane (B147435) also contribute to the thermal stability and hydrophobicity of the resulting silicone resins. dakenchem.com The introduction of bulky pendent groups and cross-linked network structures are additional strategies to improve the thermal stability of polymers. researchgate.netrasayanjournal.co.in

Table 1: Thermal Properties of an Organosilicon Polymer

PropertyValueConditions
Weight Loss4.6%Heated to 984 °C
1% Weight-Loss Temperature (T1)534 °CUnder N₂
5% Weight-Loss Temperature (T5)584 °CUnder Air

Data sourced from thermogravimetric analysis (TGA) of a polymer synthesized from octakis(hydridosilsesquioxane) and a diyne. oup.com

Development of Conjugated Polymers and Oligomers for Optoelectronic Applications

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic and optical properties that make them suitable for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.commdpi.comresearchgate.net this compound and its derivatives are valuable building blocks for creating these materials. The synthesis of conjugated polymers can be achieved through various methods, including Stille polycondensation, Suzuki-Miyaura polycondensation, and direct arylation polycondensation. researchgate.net The properties of these polymers, such as their electronic band gap and charge carrier mobility, can be fine-tuned by modifying their chemical structure, for instance, by incorporating different functional groups or controlling the conjugation length. numberanalytics.comresearchgate.netrsc.org The introduction of side chains can also enhance thermal stability and processability. mdpi.com

Precursors for Silole-Based Materials in Organic Electronics Research

Siloles, which are silicon-containing five-membered rings, are a promising class of materials for organic electronics due to their distinct electronic and photophysical properties. sioc-journal.cn this compound serves as a key precursor in the synthesis of various silole derivatives.

Design and Synthesis of Light-Emitting Silole Derivatives

Silole derivatives often exhibit a phenomenon known as aggregation-induced emission (AIE), where they become highly luminescent in the aggregated or solid state, a behavior opposite to the aggregation-caused quenching seen in many conventional dyes. sioc-journal.cnbohrium.comrsc.org This property makes them highly attractive for use in light-emitting devices. The synthesis of silole derivatives can be achieved through methods like the reductive cyclization of bis(phenylethynyl)dimethylsilane. bohrium.com For example, 2,5-bis(2′-thienyl)silole can be synthesized in good yield through the intramolecular reductive cyclization of bis(phenylethynyl)dimethylsilane, followed by a Negishi coupling reaction. taylorandfrancis.com The emission properties of these silole derivatives can be tuned by modifying the substituents on the silole ring. rsc.org For instance, novel silole derivatives synthesized via hydrosilylation of 1-methyl-2,3,4,5-tetraphenyl-1H-silole are highly emissive in their microcrystalline state. rsc.org

Investigations into Optoelectronic Properties of Silole Polymers

The incorporation of silole units into the main chain of conjugated polymers can lead to materials with interesting optoelectronic properties. sioc-journal.cn These silole-containing polymers often possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates electron injection and transport, making them suitable for use as electron-transporting or light-emitting layers in OLEDs. sioc-journal.cn The photophysical properties of these polymers, such as their absorption and emission spectra, can be tailored by combining the silole units with other electron-donating or electron-withdrawing moieties. sioc-journal.cn For example, donor-acceptor conjugated polymers containing silole and fluorene (B118485) or silafluorene units exhibit broad absorption ranges covering the entire UV-visible spectrum. sioc-journal.cn The performance of these materials in devices like polymer solar cells is influenced by factors such as steric hindrance and structural planarity. sioc-journal.cn

Table 2: Optoelectronic Properties of Silole-Containing Polymers

PolymerHOMO (eV)LUMO (eV)Power Conversion Efficiency (PCE) (%)
PF-HSTBT-5.28-3.561.18
PF-HOSTBT-5.23-3.550.62
PSiF-HSTBT-5.31-3.591.20
PSiF-HOSTBT-5.25-3.580.83

Data for donor-acceptor conjugated polymers with silole units. sioc-journal.cn

Utilization in Dendrimer and Macromolecular Architecture Construction

Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. sapub.orgwjarr.commdpi.com Their unique architecture, consisting of a central core, repeating branched units, and terminal functional groups, makes them suitable for a wide range of applications. This compound and its derivatives can be used as core molecules or building blocks in the construction of these complex macromolecular structures. researchgate.netresearchgate.net The synthesis of dendrimers can proceed through either a divergent method, growing from the core outwards, or a convergent method, where dendritic wedges are synthesized first and then attached to a central core. mdpi.comthepharmajournal.com For example, bis(phenylethynyl)dimethylsilane can be used as a core from which dendritic branches are grown through hydrosilation reactions. researchgate.net This approach allows for the creation of dendrimers with a controlled size, shape, and surface functionality, opening up possibilities for their use in various advanced materials. sapub.org

Phenylethynylsilane Cores and Branching Units in Carbosilane Dendrimers

Carbosilane dendrimers are a class of highly branched, three-dimensional macromolecules built upon a scaffold of silicon and carbon atoms. Their unique, tree-like architecture, consisting of a central core, repeating branching units, and a high density of terminal functional groups, imparts them with desirable properties such as high stability, solubility, and nanoscale dimensions. While this compound itself can be a component, research has prominently featured the closely related bis(phenylethynyl)dimethylsilane as a foundational core molecule for the synthesis of these sophisticated structures. researchgate.netacs.org

The construction of these dendrimers typically employs a divergent synthesis strategy, which involves a repetitive two-step reaction sequence radiating outwards from the core. researchgate.net

Hydrosilation: The phenylethynyl groups (C≡C-Ph) of the core or a preceding generation are reacted with a hydrosilane, such as dichloromethylsilane (B8780727) (HSiMeCl₂). This reaction adds the silicon hydride across the carbon-carbon triple bond, forming new Si-C vinylidene linkages and introducing new reactive sites. researchgate.netsemanticscholar.org

Alkynylation: The newly introduced chlorosilyl groups (Si-Cl) are then reacted with an alkynylating agent, typically lithium phenylacetylide (Li-C≡C-Ph). This step substitutes the chlorine atoms with new phenylethynyl groups, thereby completing a generational growth and preparing the dendrimer for the next hydrosilation step. researchgate.net

This iterative process allows for the precise, layer-by-layer construction of dendrimers with a defined number of branches and terminal groups. For instance, starting from a bis(phenylethynyl)dimethylsilane core, successive generations can be built, leading to macromolecules with a geometrically increasing number of peripheral phenylethynyl or other functional groups. Research has demonstrated the successful synthesis of such dendrimers up to the seventh generation, which possesses 256 terminal groups. researchgate.net

The structural integrity and uniformity of these dendrimers are critical for their application. Gel permeation chromatography (GPC) is a key technique used to confirm the monodispersity of these macromolecules. The polydispersity index (PDI) is a measure of the uniformity of molecular weights in a polymer sample. A PDI value of 1.0 indicates a perfectly monodisperse sample. The carbosilane dendrimers synthesized from phenylethynylsilane units consistently show very low PDI values, often in the range of 1.00 to 1.07, confirming that each generation is of a unified and well-defined size. researchgate.netsemanticscholar.orgkoreascience.kr

Dendrimer GenerationNumber of Peripheral Groups (Theoretical)Polydispersity Index (PDI) RangeSource(s)
1st to 7thVaries (e.g., 256 for 7th Gen)1.00 - 1.07 researchgate.net
1st to 4th (Silafluorenyl)2 to 16Low and regular koreascience.kr
1st to 7th (Benzothiazole)2 to 1281.00 - 1.04 semanticscholar.org

This table presents typical polydispersity index (PDI) values for various carbosilane dendrimers synthesized using phenylethynylsilane-based methodologies, demonstrating their highly uniform molecular structure.

Functionalization of Dendritic Peripheries with Silylalkyne Moieties

The true versatility of carbosilane dendrimers lies in the ability to modify their peripheries. The terminal silylalkyne (Si-C≡C) or other reactive groups introduced during synthesis, such as Si-Cl, serve as handles for attaching a wide variety of functional molecules. This functionalization tailors the dendrimer's properties for specific applications in advanced materials.

A common strategy involves reacting the terminal Si-Cl groups on the dendrimer periphery with molecules containing hydroxyl (-OH) groups. For example, researchers have successfully attached chromophores like 9-hydroxymethylanthracene and 2-(2-hydroxyphenyl)benzoxazole (B213137) to the periphery of these dendrimers. researchgate.net This creates photoactive materials where the dendritic scaffold serves to isolate or organize the chromophoric units, potentially influencing their photoluminescent properties. In some cases, a blue-shift in photoluminescence is observed as the dendrimer generation increases, indicating a change in the electronic environment of the chromophores due to the crowded dendritic architecture. semanticscholar.org

Another advanced functionalization involves the reaction of dichlorosilyl-terminated dendrimers with 2,2'-dilithiobiphenyl. This process creates silafluorenyl groups on the periphery, yielding dendrimers with unique electronic and photophysical properties. koreascience.kr Furthermore, the periphery can be modified to include fluorescent tags, such as dansyl groups, which allows the study of their interaction with biological systems, for instance, by tracking their internalization into cells using confocal fluorescence microscopy. rsc.org

The silylalkyne moieties themselves can be used in "click chemistry" reactions, such as the thiol-ene reaction, which offers a highly efficient and straightforward method for attaching various functionalities. researchgate.net This approach has been used to introduce amine groups and other moieties to the dendritic surface. researchgate.net

Peripheral GroupPrecursor on DendrimerReagent/MethodApplication/PropertySource(s)
9-AnthracenylmethoxySi-Cl9-HydroxymethylanthracenePhotoactive Materials researchgate.net
2-(2-Phenoxy)benzoxazoleSi-Cl2-(2-Hydroxyphenyl)benzoxazolePhotoactive Materials researchgate.net
SilafluorenylDichlorosilyl2,2'-DilithiobiphenylElectronic Materials koreascience.kr
DansylSi-(CH₂)₃NH₂Dansyl chlorideFluorescent Labeling rsc.org
Titanocene (B72419) DichlorideSi-Hω-Alkenyl-substituted titanoceneMetallodendrimers, Catalysis acs.org

This table outlines various functional groups that have been attached to the periphery of carbosilane dendrimers, the synthetic methods used, and the resulting properties or applications.

Potential in Catalysis Research as Ligands or Precursors for Catalytic Species (General Organosilicon Context)

The application of this compound and related organosilicon compounds extends into the field of catalysis, where they can act as precursors to catalytic species or as ligands that modify the activity and selectivity of metal catalysts.

Precursors for Catalytic Materials: Organosilicon compounds are valuable single-source precursors for the deposition of silicon-containing thin films via methods like Hot Wire Chemical Vapor Deposition (HWCVD), also known as catalytic CVD (Cat-CVD). nih.gov In this process, the organosilicon precursor decomposes on a hot metal filament, which acts as a catalyst, to generate reactive species that form the desired material, such as silicon carbide (SiC) or silicon carbonitride (SiCN) films. nih.govbohrium.com The chemical structure of the precursor, including the presence of Si-C and C-N bonds, directly influences the composition and properties of the final film, which can have applications in microelectronics and as protective coatings. bohrium.com

Ligands in Homogeneous Catalysis: In homogeneous catalysis, the ligands coordinated to a central metal atom are crucial in steering the outcome of a chemical reaction. Alkynylsilanes, including phenylethynylsilane derivatives, can participate in various metal-catalyzed reactions. For example, they are used as reagents in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. oup.comresearchgate.net In these reactions, the organosilicon compound transfers its organic group to the metal center.

Furthermore, the dendritic structures built from phenylethynylsilane units can be functionalized with catalytically active metal complexes. A notable example is the attachment of titanocene dichloride units to the periphery of a carbosilane dendrimer. acs.org The resulting metallodendrimers combine the high surface area and defined structure of the dendrimer with the catalytic activity of the metal centers, potentially leading to catalysts with enhanced activity, stability, or recyclability. acs.orgmarquette.edu Cationic silicon(II) compounds, which can be synthesized from organosilicon precursors, have also emerged as efficient catalysts for important reactions in organosilicon chemistry, such as hydrosilylation. mdpi.com Gold-catalyzed reactions involving alkynylsilanes have also been developed for the synthesis of complex organic molecules like vinylallenes, showcasing the utility of these silicon compounds in modern synthetic methods.

Advanced Spectroscopic and Analytical Characterization Methodologies in Phenylethynyldimethylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of phenylethynyldimethylsilane and its related compounds. gu.senih.gov By examining the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework. gu.senih.gov

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR are routinely employed to characterize phenylethynylsilanes. researchgate.net

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. libretexts.org For this compound, characteristic signals are observed for the protons of the phenyl group and the methyl groups attached to the silicon atom. The chemical shifts of these protons are influenced by the electron density of their surroundings. libretexts.org

¹³C NMR: ¹³C NMR spectroscopy is used to probe the carbon skeleton of the molecule. The spectrum of this compound will show distinct resonances for the carbons of the phenyl ring, the acetylenic carbons, and the methyl carbons. The position of these signals provides insight into the bonding and hybridization of the carbon atoms.

²⁹Si NMR: As the key heteroatom, silicon is directly observed using ²⁹Si NMR spectroscopy. This technique is highly sensitive to the electronic and steric environment around the silicon atom. researchgate.net The chemical shift of the silicon nucleus in this compound provides valuable information about the nature of the substituents attached to it. For instance, the ²⁹Si NMR chemical shifts of siloxane compounds often appear in specific regions, with T³ sites (silicon connected to three oxygen atoms) showing signals around -67 ppm. researchgate.net

A representative dataset for the NMR analysis of a related compound, bis(phenylethynyl)dimethylsilane (B1366817), shows specific chemical shifts that aid in its identification. core.ac.uk

Interactive Data Table: Illustrative NMR Data for a Phenylethynylsilane Derivative

NucleusChemical Shift (ppm)Description
¹H7.55 - 7.35Phenyl protons
¹H0.45Methyl protons on Silicon
¹³C132.2, 129.5, 128.4Phenyl carbons
¹³C104.9, 92.1Acetylenic carbons
¹³C-0.6Methyl carbons on Silicon

Note: This data is illustrative and may vary based on the specific derivative and experimental conditions.

Advanced NMR techniques, particularly those involving ²⁹Si nuclei, offer deeper insights into reaction mechanisms and molecular dynamics. nptel.ac.in The sensitivity of the ²⁹Si chemical shift to the coordination environment of the silicon atom makes it a powerful probe for studying interactions and transformations. rsc.org For example, an upfield shift in the ²⁹Si NMR spectrum can indicate an increase in electron density at the silicon center due to back-donation from a coordinated metal. rsc.org Conversely, a downfield shift suggests deshielding of the silicon nucleus, often due to coordination with an electron-withdrawing group. rsc.org

Low-temperature NMR studies can be employed to isolate and characterize reactive intermediates in reactions involving phenylethynylsilanes. researchgate.net Furthermore, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range connectivity between silicon and other nuclei, aiding in the complete structural assignment of complex derivatives. researchgate.net These advanced methods are crucial for understanding the reactivity and electronic behavior of this compound in various chemical processes. acs.org

¹H, ¹³C, and ²⁹Si NMR Studies of Phenylethynylsilanes

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a characteristic fingerprint of the compound's structure. nih.gov

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to specific functional groups. For instance, the C≡C stretching vibration of the ethynyl (B1212043) group typically appears in the range of 2100-2260 cm⁻¹. The Si-C stretching vibrations and the vibrations associated with the phenyl and methyl groups will also have distinct absorption frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds, such as the C≡C triple bond in this compound, which often gives a strong Raman signal.

Theoretical calculations are often used in conjunction with experimental data to assign the observed vibrational modes to specific atomic motions within the molecule. nih.govnist.gov

Interactive Data Table: Typical Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Technique
C-H stretch (aromatic)3050 - 3100FT-IR, Raman
C-H stretch (aliphatic)2960 - 2980FT-IR, Raman
C≡C stretch (alkynyl)2150 - 2170FT-IR (weak), Raman (strong)
C=C stretch (aromatic)1590 - 1610FT-IR, Raman
Si-CH₃ deformation1250 - 1270FT-IR
Si-C stretch700 - 850FT-IR

Note: These are approximate ranges and can be influenced by the molecular environment.

Mass Spectrometry (MALDI-MS, GC-MS, TG-MS) for Molecular Weight and Degradation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and the study of molecular fragmentation and degradation pathways. pitt.edu

GC-MS (Gas Chromatography-Mass Spectrometry): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.fr GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. filab.fr It can be used to identify the compound, assess its purity, and analyze impurities or byproducts from a reaction mixture. researchgate.netnih.gov

MALDI-MS (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry): MALDI-MS is a soft ionization technique particularly useful for the analysis of large molecules, such as polymers derived from this compound. pitt.edu It allows for the determination of the molecular weight distribution of polymers and can provide information about the structure of repeating units and end groups. researchgate.net

TG-MS (Thermogravimetric-Mass Spectrometry): This hyphenated technique combines thermogravimetric analysis with mass spectrometry to study the thermal degradation of materials. As a sample containing this compound or its polymers is heated, the mass loss is monitored by TGA, and the evolved gases are analyzed by MS. This provides valuable information about the decomposition mechanism and the thermal stability of the material.

Chromatographic Techniques (GPC, HPLC) for Purity and Polymer Characterization

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its polymeric derivatives.

GPC (Gel Permeation Chromatography) / SEC (Size Exclusion Chromatography): GPC, also known as SEC, is a technique used to separate molecules based on their size in solution. It is the primary method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers synthesized from this compound. researchgate.netresearchgate.net By comparing the elution time of the polymer sample with that of known standards, the average molecular weight can be calculated.

HPLC (High-Performance Liquid Chromatography): HPLC is a versatile separation technique that can be used to assess the purity of this compound. moravek.com By choosing an appropriate stationary phase and mobile phase, impurities can be separated from the main compound and quantified. mtoz-biolabs.com Reversed-phase HPLC is a common mode used for the analysis of organic compounds. sepscience.com

Interactive Data Table: Application of Chromatographic Techniques

TechniqueApplicationInformation Obtained
GPC/SECPolymer CharacterizationMolecular Weight, Polydispersity Index
HPLCPurity AssessmentDetection and Quantification of Impurities
GCPurity and Impurity AnalysisSeparation of Volatile Components

Spectrophotometric Analysis (UV-Vis, Photoluminescence) for Electronic and Optical Properties

Spectrophotometric methods are employed to investigate the electronic transitions and luminescent properties of this compound and its derivatives, which are crucial for their potential applications in electronic and photonic devices. nih.govacs.org

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum of this compound reveals information about the electronic transitions within the molecule. The positions and intensities of the absorption maxima (λ_max) are characteristic of the conjugated π-system and can be influenced by substituents on the phenyl ring or the silicon atom. beilstein-journals.org

Photoluminescence (PL) Spectroscopy: Photoluminescence spectroscopy measures the emission of light from a substance after it has absorbed photons. For fluorescent materials, this involves exciting the sample at a specific wavelength and measuring the resulting emission spectrum. The emission wavelength and the quantum yield (a measure of the efficiency of the emission process) are key parameters that characterize the luminescent properties of this compound derivatives. nih.gov These properties are highly dependent on the molecular structure and can be tuned by chemical modifications. nih.govutexas.edu

The study of the optical properties of phenylethynylsilanes and their derivatives, such as siloles, is an active area of research due to their potential in applications like organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Interactive Data Table: Illustrative Optical Properties of a Phenylethynylsilane Derivative

PropertyValueDescription
Absorption Maximum (λ_max)~250-350 nmCorresponds to π-π* electronic transitions
Emission Maximum (λ_em)Varies with structureWavelength of emitted light upon excitation
Quantum Yield (Φ)Varies with structureEfficiency of the fluorescence process

Note: These values are illustrative and highly dependent on the specific molecular structure and solvent.

Future Directions and Emerging Research Avenues for Phenylethynyldimethylsilane

Development of Green and Sustainable Synthesis Routes for Organosilicon Compounds

The production of organosilicon compounds, including phenylethynyldimethylsilane, has traditionally relied on methods that present environmental and economic challenges. rhhz.net Standard protocols often involve organometallic reagents like Grignard or organolithium reagents with chlorosilanes, which can have poor atom economy and use toxic substances. rhhz.netrsc.org For instance, a common synthesis for bis(phenylethynyl)dimethylsilane (B1366817) involves the reaction of dimethyldichlorosilane with lithium phenylacetylide. rsc.org

In line with the principles of green chemistry, significant research is focused on developing more sustainable alternatives. mdpi.com A major goal is to move away from chlorine-based chemistry to reduce the production of harmful byproducts like hydrogen chloride. mdpi.com Key emerging strategies applicable to the synthesis of organosilicon compounds include:

The Direct Process: The Müller-Rochow direct process is a cornerstone of the silicone industry, reacting elemental silicon with organic chlorides. mdpi.comresearchgate.net Future innovations aim to adapt this process for chlorine-free routes, for example, by reacting silicon directly with alcohols to produce alkoxysilanes, which are greener alternatives to chlorosilanes. mdpi.com

Catalytic Radical Silylation: New strategies are being explored for radical silylation that avoid the use of peroxides and employ more sustainable catalysts, such as non-noble metal-based heterogeneous catalysts that can be recycled. rhhz.net

Electrosynthesis: Electrochemistry is emerging as a powerful and sustainable tool for creating organosilicon compounds. rsc.org Electrochemical methods can drive the cleavage of Si-H, Si-Cl, and Si-B bonds, offering a fresh approach to reactions like hydrosilylation and disilylation under greener conditions. rsc.org

The application of these green and sustainable principles to the specific, large-scale synthesis of this compound and its analogues represents a critical future research direction, aiming to enhance efficiency and minimize environmental impact. cfsilicones.com

Exploration of Novel Reaction Chemistries and Transformations

The phenylethynyl and dimethylsilyl groups in this compound provide a rich playground for exploring novel chemical reactions. The ethynyl (B1212043) group, in particular, is highly reactive and participates in a variety of transformations, including click chemistry, cycloadditions, and cross-coupling reactions. Research is actively uncovering new ways to leverage this reactivity.

A significant area of discovery has been the use of bis(phenylethynyl)dimethylsilane as a precursor to 2,5-functionalized silole derivatives. taylorandfrancis.com This transformation typically involves an intramolecular reductive cyclization with a reagent like lithium naphthalenide to form a 2,5-dilithiosilole intermediate. rsc.orgtaylorandfrancis.comkocw.or.kr This intermediate can then be converted to a dizincated silole, which is a versatile platform for subsequent cross-coupling reactions, such as Negishi coupling, to attach various functional groups. taylorandfrancis.com

Other novel transformations and applications include:

Silylative Coupling: The vinylsilyl groups present in derivatives can undergo ruthenium-catalyzed silylative coupling to create vinylene-arylene oligomeric materials. researchgate.net

Dendrimer Synthesis: The compound can act as a core molecule for the synthesis of carbosilane dendrimers through iterative hydrosilylation and alkynylation reactions. researchgate.netacs.org

Hydrofunctionalization: The ethynyl group can undergo reactions like hydrosilylation and hydroboration, where the choice of catalyst (e.g., Platinum vs. Rhodium) can control the regioselectivity.

Table 1: Selected Novel Reactions Involving this compound and its Derivatives

Reaction Type Precursor Key Reagents/Catalysts Product Type Reference

These novel chemistries are expanding the synthetic toolbox, enabling the creation of complex silicon-containing molecules that were previously inaccessible. taylorandfrancis.comiust.ac.ir

Integration into Hybrid Organic-Inorganic Advanced Materials

Hybrid organic-inorganic materials combine the distinct properties of both organic and inorganic components—such as the flexibility and processability of polymers with the thermal stability and electronic properties of inorganic compounds—into a single material with synergistic or multifunctional characteristics. rsc.orgmdpi.comrsc.org this compound is a key building block in this field, serving as a precursor for a variety of advanced hybrid materials.

The most prominent application is in the synthesis of silole-containing π-conjugated polymers and molecules. kocw.or.krbohrium.com Siloles, which are silacyclopentadienes, possess unique electronic properties, including high electron affinity and fluorescence efficiency, making them excellent electron-accepting units. kocw.or.kr When this compound is converted into a silole and then polymerized with other aromatic units (like fluorene (B118485) or thiophene), the resulting hybrid polymers exhibit properties valuable for optoelectronic devices. kocw.or.kr For instance, an alternating copolymer derived from a dimethyl-diphenyl-silole unit and fluorene showed promise in bulk heterojunction solar cells. kocw.or.kr

This compound also serves as a core for constructing well-defined, multi-generational dendrimers. acs.orgresearchgate.net These highly branched, star-shaped macromolecules are quintessential hybrid materials, with an inorganic silane (B1218182) core and organic branches that can be functionalized with various end groups, such as ferrocene (B1249389) or pyridine-containing moieties. acs.org The resulting metallodendrimers are being investigated for their catalytic activity. acs.org The ethynyl groups also enable thermal cross-linking, which can be used to produce heat-resistant silicone elastomers.

The versatility of this compound allows for the precise design of hybrid materials where the interplay between the organic and inorganic components can be fine-tuned to achieve desired functionalities for high-technology applications. rsc.orgbohrium.com

Advanced Functionalization and Supramolecular Assembly Strategies

The future of materials science lies not just in synthesizing new molecules but in controlling how they organize into larger, functional structures. nankai.edu.cn this compound is central to advanced functionalization and supramolecular assembly strategies, which rely on designing molecules that can self-organize through non-covalent interactions. bohrium.comnih.gov

The primary route for this involves converting bis(phenylethynyl)dimethylsilane into more complex silole derivatives. rsc.orgbohrium.com By attaching long-chain amide or other functional groups to the silole ring, researchers can create molecules designed to self-assemble. bohrium.com These tailored silole derivatives have been shown to form a variety of supramolecular aggregates, including:

Organogels: In hydrocarbon solvents, these molecules can form fibrous networks that entrap the solvent, creating a gel. This process is often thermoreversible. bohrium.com

Liquid Crystals: Certain derivatives can organize into mesophases, exhibiting properties between those of a conventional liquid and a solid crystal. bohrium.com

Molecular Monolayers: At interfaces, these molecules can form highly ordered, two-dimensional layers. bohrium.com

A key property of these assemblies is aggregation-induced emission (AIE). bohrium.com While the individual molecules are weakly fluorescent in solution, their aggregation into fibers or other structures restricts intramolecular rotation, leading to a dramatic enhancement of fluorescence. bohrium.com This property is highly desirable for applications in sensors and optoelectronics.

Table 2: Supramolecular Aggregates from this compound Derivatives

Type of Assembly Driving Force Key Molecular Feature Resulting Property Reference
Organogel Fibers Intermolecular π-π stacking, Hydrogen bonding Silole core with long-chain amide moieties Gelation of hydrocarbon solvents, Aggregation-Induced Emission (AIE) bohrium.com
Liquid Crystals Self-organization into mesophases Functionalized tetraphenylsilole Ordered 3D aggregates bohrium.com
Molecular Monolayers Interfacial self-assembly Functionalized tetraphenylsilole Ordered 2D aggregates bohrium.com

These strategies, which start with a simple building block like this compound and lead to complex, self-organizing functional systems, exemplify a bottom-up approach to creating advanced materials. researchgate.netsciopen.com

Role in Emerging Fields (e.g., Quantum Materials, Advanced Sensing)

The unique electronic and photophysical properties of materials derived from this compound position them as promising candidates for investigation in several emerging scientific and technological fields.

Quantum Materials: Quantum materials are solids whose properties are dominated by quantum mechanical effects, such as entanglement and superposition, leading to phenomena like unconventional superconductivity and unique magnetic and electronic states. linxs.seyoutube.com This field seeks to discover and understand materials with novel quantum phases. ictp-saifr.org While direct applications of this compound in quantum materials are not yet established, its derivatives possess features that make them relevant. Conjugated polymers containing silole units, for instance, exhibit tunable electronic structures and strong electron-electron interactions due to σ conjugation. kocw.or.kr The ability to create well-defined, low-dimensional structures like the polymers and dendrimers derived from this compound could be leveraged to explore emergent electronic phenomena in precisely engineered organic-based materials. mpg.de

Advanced Sensing: Advanced sensing involves the development of highly sensitive and selective devices to detect physical, chemical, or biological analytes. micro-measurements.comuwa.edu.au The fluorescent properties of silole derivatives synthesized from this compound are particularly relevant here. bohrium.com The phenomenon of aggregation-induced emission (AIE), where fluorescence is "turned on" by the formation of aggregates, is a powerful mechanism for sensor design. bohrium.com One could envision sensors where the presence of a specific analyte triggers the aggregation of functionalized silole molecules, resulting in a strong, easily detectable fluorescent signal. The chemical versatility allows for the attachment of specific recognition units to the silole platform, paving the way for selective sensors for various targets. iust.ac.ir This potential links the fundamental chemistry of this compound to the development of next-generation smart materials for sensing applications. essence-cost.eumdpi.com

Q & A

Q. What systematic approaches improve literature reviews on this compound’s applications?

  • Search Strategy : Use Boolean operators (e.g., "this compound AND (synthesis OR catalysis)") in SciFinder and Reaxys. Filter for peer-reviewed articles (2015–2025) and cross-reference citation networks .

Data Analysis and Presentation

Table 1 : Comparative Efficacy of Characterization Techniques

TechniqueKey MetricsLimitations
NMRFunctional group identificationLow sensitivity for trace impurities
FT-IRBond vibration specificityOverlap in Si–C/C≡C regions
GC-MSPurity quantificationRequires volatile derivatives

Table 2 : Thermal Stability Under Varied Conditions

Condition (Temp/RH)Decomposition Onset (°C)Byproducts Detected
25°C, 30% RH220None
100°C, 60% RH180Silanol, CO₂

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylethynyldimethylsilane
Reactant of Route 2
Reactant of Route 2
Phenylethynyldimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.